

quantum yield comparison of Cy7 SE (nosulfo) and other NIR dyes

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Compound of Interest

Compound Name: Cy7 SE (nosulfo)

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A Comparative Guide to the Quantum Yield of **Cy7 SE (nosulfo)** and Other Near-Infrared (NIR) Dyes

For researchers, scientists, and drug development professionals working in areas such as in vivo imaging, fluorescence microscopy, and targeted drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision. A key performance indicator for a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and improved image contrast.

This guide provides an objective comparison of the quantum yield of the non-sulfonated Cyanine 7 succinimidyl ester (**Cy7 SE (nosulfo)**) with other commercially available NIR dyes. The information is supported by experimental data and includes a detailed protocol for determining fluorescence quantum yield.

Quantitative Comparison of NIR Dye Quantum Yields

The quantum yield of a fluorescent dye is highly dependent on its molecular environment, particularly the solvent in which it is dissolved. The following table summarizes the quantum yields of Cy7 SE and several other common NIR dyes. It is important to note that while some sources specify "Cy7 SE," they do not always explicitly state whether it is the sulfonated or non-sulfonated (nosulfo) version. For many applications, the spectral properties of sulfonated

and non-sulfonated cyanine dyes are nearly identical, with the sulfonated versions exhibiting slightly improved water solubility and quantum yield.[1][2][3] The value presented for Cy7 SE is a commonly cited figure.

| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|-------------|-------------------------|---------------------|-------------------|--------------------------|--------------------------|
| Cyanine | Cy7 SE | ~750 | ~764 | 0.3[4][5] | Not Specified |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~0.012 - 0.13 | Ethanol, DMSO, Water |
| Cyanine | IRDye 800CW | ~774 | ~789 | ~0.09 - 0.12 | PBS, Water |
| Cyanine | IRDye 700DX | ~688 | ~705 | ~0.12 (unbound) | Aqueous Solution |
| Alexa Fluor | Alexa Fluor 750 | 749 | 775 | 0.12[6] | Aqueous Buffer (PBS) [7] |
| Alexa Fluor | Alexa Fluor 790 | 782 | 805 | Not Specified | Aqueous Buffer |
| DyLight | DyLight 780 | 783 | 802 | Not Specified | Not Specified |

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for measuring the fluorescence quantum yield of a compound is the relative or comparative method.[8][9][10] This technique involves comparing the fluorescence intensity of the test sample to a standard with a known, well-characterized quantum yield.[11][12][13]

Materials and Equipment:

- Spectrofluorometer: Capable of recording corrected emission spectra.

- UV-Vis Spectrophotometer: For accurate absorbance measurements.
- Quartz Cuvettes: 1 cm path length.
- Standard Dye: A reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., for Cy7, a standard like IR-125 or another well-characterized NIR dye could be used).
- Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

Procedure:

- Selection of a Standard: Choose a quantum yield standard that has a known and stable quantum yield in the chosen solvent and absorbs and emits in a spectral range that overlaps with the sample dye.
- Preparation of Stock Solutions: Prepare stock solutions of both the sample dye (e.g., **Cy7 SE (nosulfo)**) and the standard dye in the same solvent.
- Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
- Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each dilution of the sample and the standard.
 - Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

- Data Analysis:
 - For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
 - Perform a linear regression for each data set. The slope of this line is the gradient (Grad).
 - The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

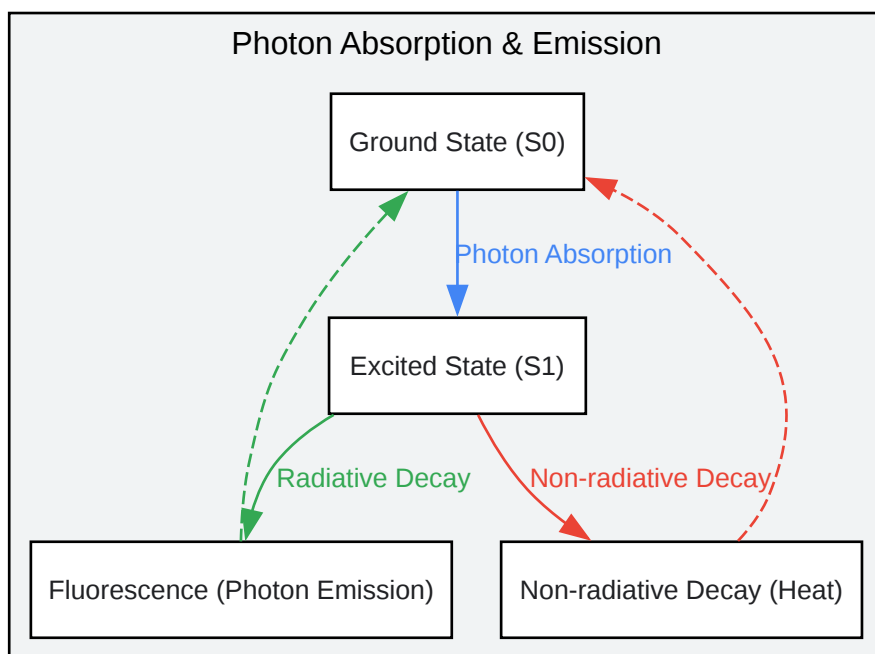
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

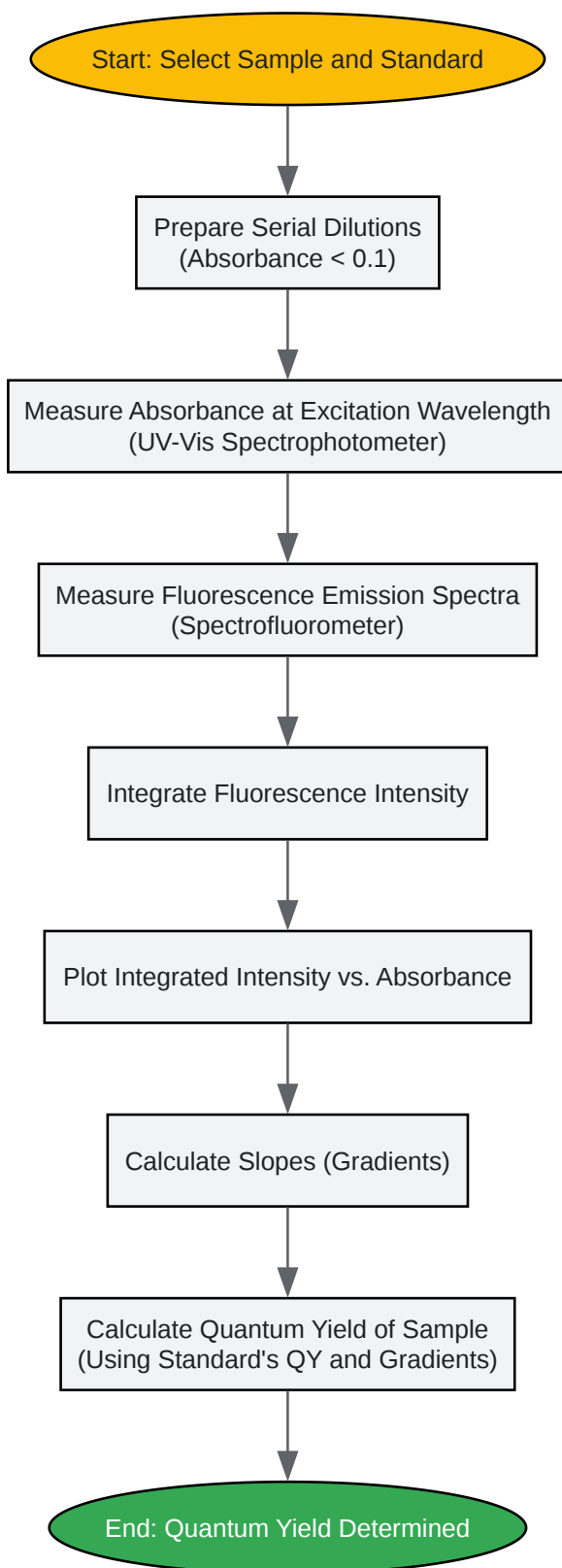
Where:

- Φ_{std} is the quantum yield of the standard.
- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients of the plots for the sample and standard, respectively.
- η_{sample} and η_{std} are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

Diagrams

The following diagrams illustrate the conceptual basis of quantum yield and the experimental workflow for its determination.





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